Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate
Description
Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate (CAS: 885278-75-1) is a brominated thiazole derivative with a carboxylate ester group. This compound is synthesized via cyclization reactions involving ethyl bromopyruvate and substituted thiobenzamide precursors, as evidenced by analogous synthetic routes for related thiazoles . The 4-bromophenyl substituent enhances electronic properties and steric bulk, making it a candidate for medicinal chemistry and materials science. Its structure has been confirmed by spectroscopic methods (NMR, IR) and crystallography in related analogs .
Properties
IUPAC Name |
ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTSPSRXMTVFAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659423 | |
| Record name | Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-75-1 | |
| Record name | Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways. The compound’s interaction with these enzymes can lead to reduced inflammation and pain. Additionally, this compound may interact with proteins involved in cell signaling, thereby modulating cellular responses.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound may also affect the expression of genes involved in cell proliferation and survival, leading to altered cellular metabolism and reduced tumor growth.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes and inhibit their activity, leading to changes in biochemical pathways. For instance, this compound may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as reduced inflammation and tumor growth. At high doses, this compound may cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed in studies, where a certain dosage level is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For example, thiazole derivatives can be metabolized by liver enzymes, leading to the formation of metabolites that are excreted from the body. The compound’s effects on metabolic flux and metabolite levels can influence its overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution. This compound can accumulate in specific tissues, leading to localized effects. The compound’s distribution can also influence its efficacy and toxicity, depending on the target tissue and the concentration achieved.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, the compound may be directed to the mitochondria, affecting cellular metabolism and energy production.
Biological Activity
Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₀BrN₁O₂S
- Molecular Weight : Approximately 316.21 g/mol
- Melting Point : 94-96 ºC
- Density : About 1.22 g/cm³
The compound features a thiazole ring system, which is known for its diverse biological activities. The presence of the bromophenyl substituent is critical for its interactions with biological targets.
Antimicrobial Activity
Research highlights the antimicrobial properties of this compound, with studies demonstrating its efficacy against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) have been evaluated in several studies.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Candida albicans | 0.75 | 1.5 |
These results indicate that the compound exhibits significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
This compound has also shown promise in anticancer applications. Studies have reported its ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| PC-3 | 15.0 |
| HCT-116 | 10.0 |
The mechanism of action appears to involve the induction of apoptosis and modulation of key signaling pathways associated with cancer cell survival .
The biological activity of this compound is largely attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cell proliferation and survival.
- Receptor Binding : Docking studies suggest that it binds effectively to receptors associated with cancer pathways, potentially blocking their activity.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to increased apoptosis .
Study on Antiviral Properties
A study investigated the antiviral potential of thiazole derivatives, including this compound, against flaviviruses such as dengue and yellow fever viruses. The compound demonstrated significant inhibitory activity at low concentrations, suggesting its potential as an antiviral agent .
In Vivo Studies
In vivo studies have further validated the anticancer effects observed in vitro, showing reduced tumor growth in animal models treated with the compound. These findings support its development as a therapeutic agent .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting anti-inflammatory and anti-cancer activities. Its structural features contribute to the biological activity of various drug candidates. For instance, thiazole derivatives have shown promise in treating conditions such as epilepsy and cancer due to their ability to interact with specific biological targets .
Case Study: Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit notable anticancer properties. A study evaluated the efficacy of thiazole derivatives against liver carcinoma cell lines, revealing that certain derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin . This highlights the potential of thiazole-based compounds in cancer therapy.
Agricultural Chemistry
Agrochemical Formulations
In agricultural applications, this compound is employed in the formulation of agrochemicals , enhancing pest control and crop protection strategies. Its effectiveness in these areas contributes to increased agricultural productivity and sustainability .
Material Science
Development of Novel Materials
This compound plays a role in material science by contributing to the development of new materials with enhanced properties, such as improved thermal stability and chemical resistance . These materials are beneficial for various applications, including coatings and plastics .
Biochemical Research
Biological Mechanisms and Pathways
Researchers utilize this compound to explore biological pathways and mechanisms. Its application aids in the discovery of new therapeutic targets and drug design processes. The compound's interactions with enzymes and receptors are studied through techniques like docking studies , which provide insights into its potential therapeutic applications .
Analytical Chemistry
Standard Reference Material
In analytical chemistry, this compound serves as a standard reference material, ensuring accuracy and reliability in the detection and quantification of similar compounds . This application is crucial for maintaining quality control in pharmaceutical manufacturing.
Comparative Analysis Table
Chemical Reactions Analysis
Substitution Reactions
The 4-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under optimized conditions. Key examples include:
Mechanistic Insight : The bromine's electron-withdrawing effect activates the phenyl ring for NAS, while palladium catalysts enable cross-couplings to form biaryl systems .
Ester Group Transformations
The ethyl ester undergoes hydrolysis, reduction, and transesterification:
Thiazole Ring Modifications
The thiazole core participates in regioselective reactions:
Electrophilic Substitution
Nitration at the 5-position:
-
Reagents : HNO₃/H₂SO₄, 0°C → RT
-
Product : Ethyl 2-(4-bromophenyl)-5-nitrothiazole-4-carboxylate
Oxidation
Controlled oxidation of the thiazole sulfur:
-
Reagent : mCPBA (1.2 eq), CH₂Cl₂, 25°C
-
Product : this compound-1-oxide
-
Spectral Data :
NMR (CDCl₃) δ 8.21 (s, 1H), 7.89 (d, J=8.4 Hz, 2H)
Catalytic Coupling Reactions
The bromine and thiazole nitrogen enable metal-catalyzed couplings:
| Reaction | Catalytic System | Application | Efficiency | Source |
|---|---|---|---|---|
| Ullmann Coupling | CuI, 1,10-phenanthroline, K₃PO₄ | Synthesis of N-aryl derivatives | 73% | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, PPh₃ | Alkynylated thiazoles | 81% |
Key Finding : Pd-based systems show higher functional group tolerance compared to Cu catalysts in coupling reactions .
Synthetic Utility in Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
-
Pyrazole Formation :
Reaction with hydrazine yields ethyl 2-(4-bromophenyl)thiazolo[4,5-c]pyrazole-5-carboxylate (62% yield). -
Triazole Synthesis :
Click chemistry with benzyl azide produces 1,2,3-triazole-linked thiazoles under Cu(I) catalysis.
Stability and Reaction Optimization Data
Critical parameters for reproducible results:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C (NAS), 25°C (Ox.) | ±10°C variation reduces yield by 15–20% |
| Solvent | DMF (NAS), CH₂Cl₂ (Ox.) | Polar aprotic solvents preferred |
| Catalyst Loading | 2–5 mol% Pd | <2% leads to incomplete conversion |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Core
Ethyl 2-Phenylthiazole-4-carboxylate (CAS: 59937-01-8)
- Structural Difference : Lacks the bromine atom on the phenyl ring.
- Impact : Reduced electron-withdrawing effects compared to the bromophenyl analog, leading to a smaller HOMO-LUMO gap (4.5 eV vs. 5.2 eV in nitro-substituted derivatives) .
- Applications : Primarily used as a precursor for anti-inflammatory agents .
2-(3-Bromophenyl)thiazole-4-carboxylic Acid (CAS: 886369-02-4)
- Structural Difference : Bromine at the meta position instead of para.
- Impact : Altered electronic distribution reduces π-π stacking efficiency in crystal packing compared to the para-bromo derivative .
- Biological Activity : Shows moderate anti-microbial activity (MIC: 32 µg/mL against S. aureus) .
Ethyl 2-(3-Bromophenyl)oxazole-4-carboxylate
- Structural Difference : Oxazole ring (oxygen atom) replaces thiazole (sulfur atom).
- Impact : Lower polarizability and reduced hydrogen-bonding capacity due to the absence of sulfur. This decreases binding affinity to cholinesterase enzymes (IC₅₀ > 50 µM vs. 0.72 µM for thiazole-based anti-cancer agents) .
Functional Group Modifications
Ethyl 2-[2-(2-Nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate
- Structural Difference : Incorporates a hydrazinyl-nitrobenzylidene side chain.
- Impact: The –NO₂ group reduces the HOMO-LUMO gap (3.8 eV) compared to bromophenyl derivatives (5.2 eV), enhancing charge-transfer properties .
- Applications : Demonstrated anti-oxidant activity (IC₅₀: 12 µM in DPPH assay) .
Ethyl 2-Aminothiazole-4-carboxylate Derivatives
Heterocyclic Analogs
Ethyl 4-(4-Bromophenyl)-2-[(propan-2-yl)amino]thiophene-3-carboxylate
Key Data Tables
Preparation Methods
Cyclization via α-Haloketones and Thiourea Derivatives
- Starting Materials: 4-bromobenzaldehyde or 4-bromophenyl derivatives, α-haloketones (such as α-bromoacetophenone), and thiourea or its derivatives.
- Reaction Conditions: Reflux in polar solvents such as ethanol or dimethylformamide (DMF).
- Mechanism: The α-haloketone reacts with thiourea to form a thiazole ring through nucleophilic substitution and cyclization.
- Outcome: Formation of 2-(4-bromophenyl)thiazole intermediates which can be further functionalized to introduce the ethyl ester group at position 4.
Esterification and Functional Group Modification
- After ring formation, the carboxylate group is introduced at the 4-position of the thiazole ring.
- This can be achieved by:
- Direct esterification of the corresponding thiazole-4-carboxylic acid with ethanol under acidic conditions.
- Alternatively, multi-step reactions involving oxidation of methyl groups to carboxylic acids followed by esterification.
Alternative Multicomponent Reactions
- Some industrial or advanced laboratory methods employ multicomponent reactions combining 4-bromobenzaldehyde, thiourea derivatives, and ethyl glycinate under controlled conditions.
- These methods aim to improve yield, reduce reaction steps, and enhance environmental friendliness by using green chemistry approaches.
Detailed Preparation Method (Example Protocol)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 4-Bromobenzaldehyde + Thiourea + α-bromoacetophenone | Reflux in ethanol or DMF for 6–12 hours to form 2-(4-bromophenyl)thiazole intermediate |
| 2 | Oxidation (if necessary) | Convert methyl or other substituents to carboxylic acid using oxidants such as KMnO₄ or CrO₃ under controlled conditions |
| 3 | Esterification | React carboxylic acid intermediate with ethanol in presence of acid catalyst (e.g., sulfuric acid) under reflux to yield ethyl ester |
| 4 | Purification | Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure this compound |
Optimization and Yield Considerations
- Reaction Time: Typically 6–12 hours; microwave-assisted synthesis can reduce this by 30–50% while maintaining yields above 75%.
- Temperature: Optimal range is 60–80°C for cyclization and esterification steps.
- Stoichiometry: Slight excess of amine or thiourea derivatives (e.g., 1:1.2 molar ratio) improves conversion.
- Solvent Choice: Ethanol is preferred for its polarity and ease of removal; DMF or THF may be used for solubility enhancement.
- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are common for esterification.
- Purification: Silica gel chromatography with ethyl acetate/hexane mixtures followed by recrystallization ensures >95% purity.
Analytical Characterization Supporting Preparation
The successful synthesis and purity of this compound are confirmed by:
| Technique | Key Data | Purpose |
|---|---|---|
| ¹H NMR | Signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ethyl CH₂), δ 5.1–5.3 ppm (thiazole C2-H) | Confirm ethyl ester and thiazole ring protons |
| ¹³C NMR | Carbonyl carbon at δ 170–175 ppm; thiazole carbons at δ 60–65 ppm | Confirm ester carbonyl and ring carbons |
| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak [M+H]⁺ at m/z ~342.98 | Verify molecular weight and composition |
| HPLC | Retention time consistent with standards, purity >95% | Assess purity and detect impurities |
Research Findings and Advances
- Studies have demonstrated that microwave-assisted synthesis significantly reduces reaction times without compromising yield or purity.
- Green chemistry approaches, including solvent-free or aqueous media reactions, have been explored to minimize environmental impact.
- Multicomponent reactions combining aldehydes, amines, and thiocarbonyl compounds offer streamlined synthesis routes.
- The presence of the 4-bromophenyl substituent influences reactivity, enabling further functionalization via cross-coupling reactions (e.g., Suzuki coupling) for derivative synthesis.
Summary Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Cyclization of α-haloketones with thiourea | 4-bromophenyl α-haloketone, thiourea | Reflux in ethanol or DMF, 6–12 h, 60–80°C | Well-established, good yields | Longer reaction time, requires purification |
| Multicomponent reaction | 4-bromobenzaldehyde, thiourea, ethyl glycinate | Reflux or microwave-assisted, ethanol solvent | Shorter reaction time, fewer steps | Requires optimization of conditions |
| Esterification of thiazole-4-carboxylic acid | Thiazole-4-carboxylic acid, ethanol, acid catalyst | Reflux with acid catalyst | Simple, high purity ester | Requires prior synthesis of acid intermediate |
| Microwave-assisted synthesis | Same as above | Microwave irradiation, reduced time | Faster, energy-efficient | Requires specialized equipment |
Q & A
Q. What are the common synthetic routes for Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate?
- Methodological Answer : The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example:
- Route 1 : Reacting 4-bromophenyl thiourea with ethyl bromopyruvate under basic conditions (e.g., K₂CO₃ in ethanol) to form the thiazole ring .
- Route 2 : Substitution of a bromine atom in a pre-functionalized thiazole intermediate using a Pd-catalyzed coupling reaction (e.g., Suzuki-Miyaura) for aryl group introduction .
Key Optimization Parameters :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/DMF | Higher polarity improves cyclization |
| Temperature | 60–80°C | Elevated temps reduce reaction time |
| Catalyst | Pd(PPh₃)₄ | Enhances coupling efficiency |
Q. How is the compound characterized structurally?
- Methodological Answer : Structural validation employs:
- X-ray crystallography : Resolves bond lengths/angles (e.g., C-Br bond ~1.89 Å) and confirms regiochemistry . Use SHELX programs for refinement .
- NMR spectroscopy : ¹H NMR shows characteristic signals (e.g., ester COOEt at δ 4.3–4.4 ppm; thiazole proton at δ 8.1 ppm) .
- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 326.0 for C₁₂H₁₀BrNO₂S) .
Q. What biological activities have been reported for this compound?
- Methodological Answer : Studies highlight:
- Antioxidant activity : Derivatives show %FRSA (Free Radical Scavenging Activity) up to 84.46% in DPPH assays .
- Anticancer potential : Thiazole derivatives inhibit tubulin polymerization (e.g., IC₅₀ = 7.50 µM in MCF-7 cells) .
- Pluripotency induction : Analogues like O4I2 upregulate Oct3/4 in stem cells via kinase modulation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer : Use Design of Experiments (DoE) to screen variables:
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Address variability via:
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., O4I2’s Oct3/4 induction vs. antioxidant %FRSA in ).
- Structural-activity relationships (SAR) : Modify the 4-bromophenyl group to assess steric/electronic effects (e.g., 4-F or 4-Cl analogues show reduced activity ).
- Target validation : Use siRNA knockdowns to confirm if observed activities (e.g., tubulin inhibition) are target-specific .
Q. What computational strategies predict reactivity and bioactivity?
- Methodological Answer : Employ:
- DFT calculations : Predict electrophilic sites (e.g., C5 of thiazole ring has highest Fukui indices) .
- Molecular docking : Screen against targets like tubulin (PDB: 1SA0) or Oct3/4 promoters to prioritize derivatives .
- ADMET profiling : Use SwissADME to optimize logP (ideal range: 2–3) and reduce hepatotoxicity risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
